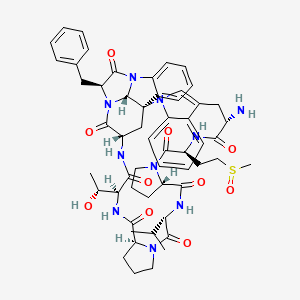Kapakahine G
CAS No.:
Cat. No.: VC1874851
Molecular Formula: C55H66N10O10S
Molecular Weight: 1059.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C55H66N10O10S |
|---|---|
| Molecular Weight | 1059.2 g/mol |
| IUPAC Name | (1R,11S,14S,20S,23S,29S,32S,35S,38S,48R)-11-amino-38-benzyl-32-[(1R)-1-hydroxyethyl]-14-(2-methylsulfinylethyl)-23-propan-2-yl-2,13,16,22,25,31,34,37,40-nonazanonacyclo[33.11.1.11,37.12,9.03,8.016,20.025,29.041,46.040,48]nonatetraconta-3,5,7,9(49),41,43,45-heptaene-12,15,21,24,30,33,36,39-octone |
| Standard InChI | InChI=1S/C55H66N10O10S/c1-30(2)44-53(74)62-24-13-21-42(62)48(69)60-45(31(3)66)49(70)58-38-28-55(35-17-9-11-19-40(35)64-52(73)43(65(51(38)72)54(55)64)26-32-14-6-5-7-15-32)63-29-33(34-16-8-10-18-39(34)63)27-36(56)46(67)57-37(22-25-76(4)75)50(71)61-23-12-20-41(61)47(68)59-44/h5-11,14-19,29-31,36-38,41-45,54,66H,12-13,20-28,56H2,1-4H3,(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t31-,36+,37+,38+,41+,42+,43+,44+,45+,54+,55-,76?/m1/s1 |
| Standard InChI Key | YZVHZBGZAVQQDY-KIRSIPORSA-N |
| Isomeric SMILES | C[C@H]([C@H]1C(=O)N[C@H]2C[C@@]3([C@@H]4N(C2=O)[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(C[C@@H](C(=O)N[C@H](C(=O)N8CCC[C@H]8C(=O)N[C@H](C(=O)N9CCC[C@H]9C(=O)N1)C(C)C)CCS(=O)C)N)C1=CC=CC=C17)O |
| Canonical SMILES | CC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CC4(C5N(C3=O)C(C(=O)N5C6=CC=CC=C64)CC7=CC=CC=C7)N8C=C(CC(C(=O)NC(C(=O)N9CCCC9C(=O)N1)CCS(=O)C)N)C1=CC=CC=C18)C(C)O |
Introduction
Discovery and Isolation
Source Organism
Kapakahine G was isolated from specimens of the marine sponge Cribrochalina olemda, which has proven to be a valuable source of structurally unique cyclic peptides . This sponge species has yielded multiple kapakahine compounds, demonstrating its importance as a source of novel natural products with potential biological activities.
Structural Characterization
Analytical Approaches
Due to the limited quantities of Kapakahine G available from natural sources, researchers employed complementary analytical techniques for structural elucidation. The principal methods utilized included:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB-MS/MS)
This combined analytical approach allowed researchers to determine the structure despite the constraints imposed by limited sample availability. The original publications mentioned the availability of NMR spectra for compounds 1-3 as supporting information, indicating that detailed spectroscopic data for Kapakahine G was collected and analyzed .
Comparative Analysis of Kapakahines
The Kapakahine Family
Kapakahine G exists within a broader family of related compounds isolated from Cribrochalina olemda. Understanding the relationships between these compounds provides context for appreciating the significance of Kapakahine G within this structural class of marine natural products.
Table 2: Comparative Analysis of Kapakahines E-G
Biological Activity Profile
Research Significance
The investigation of marine natural products, including the kapakahines, is often motivated by the search for novel bioactive compounds with potential pharmaceutical applications. The cytotoxic activity observed in Kapakahine E indicates potential anticancer properties within this structural class . This finding suggests that Kapakahine G may also possess biologically relevant activities that warrant further investigation.
Table 3: Biological Activity Assessment Status
Scientific Impact and Research Developments
Citation Analysis
The original research on Kapakahines E-G has been cited by numerous subsequent publications, indicating ongoing scientific interest in these compounds . This citation pattern reflects the significance of these discoveries within the broader context of marine natural product research and medicinal chemistry.
Related Research Developments
Several significant research developments have emerged following the initial discovery of the kapakahines, as evidenced by publications citing the original research. These include:
-
Total synthesis of Kapakahines B and F (Newhouse et al., 2010)
-
Total synthesis of Kapakahines E and F (Espejo and Rainier, 2010)
-
Enantiospecific total syntheses of Kapakahines B and F (Newhouse et al., 2009)
-
Synthesis of related structural motifs such as C(3)−N(1′) heterodimeric indolines (Espejo and Rainier, 2008)
Table 4: Key Research Publications Building on Kapakahine Discovery
Synthetic Chemistry Perspectives
Synthetic Challenges
The complex structure of kapakahines presents significant challenges for total synthesis. Several research groups have reported synthetic approaches to various kapakahines, as evidenced by the citation pattern of the original publications . These synthetic efforts contribute to both confirming the proposed structures and enabling further biological evaluation through access to larger quantities of material than can be isolated from natural sources.
Synthetic Achievements
Future Research Directions
Structural Investigations
More detailed structural characterization of Kapakahine G would contribute to understanding its precise molecular features and how these relate to other members of the kapakahine family. Advanced spectroscopic techniques and computational modeling could provide additional insights into the three-dimensional structure of this compound.
Biological Evaluation
Comprehensive biological evaluation of Kapakahine G would help to establish its potential pharmaceutical relevance. This would include cytotoxicity assays similar to those conducted for Kapakahine E, as well as broader screening for other bioactivities such as antimicrobial, anti-inflammatory, or immunomodulatory effects.
Synthetic Development
Development of efficient synthetic routes to Kapakahine G would facilitate both structural confirmation and biological investigation by providing larger quantities of material than can be isolated from natural sources. Synthetic approaches would also enable the preparation of structural analogs for structure-activity relationship studies.
Table 5: Proposed Research Priorities for Kapakahine G
| Research Area | Specific Approaches | Potential Significance |
|---|---|---|
| Structural Characterization | Advanced NMR techniques, X-ray crystallography | Confirm absolute configuration, establish structure-activity relationships |
| Biological Evaluation | Expanded cytotoxicity screening, mechanism of action studies | Identify potential therapeutic applications |
| Chemical Synthesis | Total synthesis, preparation of analogs | Enable detailed studies, potential optimization of activity |
| Ecological Role | Investigation of natural function in source organism | Understand evolutionary significance |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume